molecular formula C13H16BrN3O2S B6975119 2-bromo-3-methyl-N-(2,4,5-trimethylpyrazol-3-yl)benzenesulfonamide

2-bromo-3-methyl-N-(2,4,5-trimethylpyrazol-3-yl)benzenesulfonamide

Cat. No.: B6975119
M. Wt: 358.26 g/mol
InChI Key: CIAUPTARSYXIHW-UHFFFAOYSA-N
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Description

2-bromo-3-methyl-N-(2,4,5-trimethylpyrazol-3-yl)benzenesulfonamide is a complex organic compound characterized by its bromine, methyl, and sulfonamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-3-methyl-N-(2,4,5-trimethylpyrazol-3-yl)benzenesulfonamide typically involves multiple steps, starting with the bromination of 3-methylbenzenesulfonamide. This is followed by the introduction of the pyrazolyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of strong bases and high temperatures to facilitate the substitution process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can help optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The bromine atom can be oxidized to form a bromate ion.

  • Reduction: : The sulfonamide group can be reduced to an amine.

  • Substitution: : The bromine atom can be substituted with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Nucleophiles like sodium azide (NaN3) and amines can be used for substitution reactions.

Major Products Formed

  • Oxidation: : Bromate ions (BrO3-)

  • Reduction: : Amines

  • Substitution: : Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its bromine and sulfonamide groups make it a versatile reagent for cross-coupling reactions and other organic transformations.

Biology

In biological research, 2-bromo-3-methyl-N-(2,4,5-trimethylpyrazol-3-yl)benzenesulfonamide can be used as a probe to study enzyme activities and interactions. Its unique structure allows it to bind selectively to certain enzymes, making it a valuable tool in biochemical assays.

Medicine

This compound has potential applications in drug discovery and development. Its ability to interact with specific molecular targets can be exploited to design new therapeutic agents. Research is ongoing to explore its efficacy in treating various diseases.

Industry

In the industrial sector, this compound can be used as an intermediate in the production of agrochemicals, dyes, and other specialty chemicals. Its stability and reactivity make it suitable for large-scale manufacturing processes.

Mechanism of Action

The mechanism by which 2-bromo-3-methyl-N-(2,4,5-trimethylpyrazol-3-yl)benzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The bromine and sulfonamide groups play a crucial role in binding to enzymes and receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-3-methylbenzenesulfonamide

  • N-(2,4,5-trimethylpyrazol-3-yl)benzenesulfonamide

  • 2-bromo-N-(2,4,5-trimethylpyrazol-3-yl)benzenesulfonamide

Uniqueness

2-bromo-3-methyl-N-(2,4,5-trimethylpyrazol-3-yl)benzenesulfonamide stands out due to its combination of bromine and sulfonamide groups, which are not commonly found together in other compounds. This unique structure allows for a wide range of chemical reactions and applications, making it a valuable compound in scientific research and industry.

Properties

IUPAC Name

2-bromo-3-methyl-N-(2,4,5-trimethylpyrazol-3-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrN3O2S/c1-8-6-5-7-11(12(8)14)20(18,19)16-13-9(2)10(3)15-17(13)4/h5-7,16H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIAUPTARSYXIHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)S(=O)(=O)NC2=C(C(=NN2C)C)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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